Karavilagenin F
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Overview
Description
Karavilagenin F is a cucurbitane-type triterpene isolated from the dried fruit of Momordica charantia LThis compound belongs to a class of natural products known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Karavilagenin F typically involves the extraction from natural sources rather than synthetic routes. The dried fruit of Momordica charantia is subjected to methanol extraction, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods
The scalability of this method depends on the availability of the plant material and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Karavilagenin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Karavilagenin F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, its antidiabetic activity is linked to the inhibition of glucose absorption and enhancement of insulin sensitivity .
Comparison with Similar Compounds
Karavilagenin F is unique among cucurbitane-type triterpenes due to its specific structural features and biological activities. Similar compounds include:
Karavilagenin A, B, and C: Other cucurbitane-type triterpenes isolated from Momordica charantia.
Balsaminol F: Another triterpene with similar biological activities.
Momordicin I acetate: A related compound with distinct pharmacological properties.
These compounds share a common cucurbitane skeleton but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Biological Activity
Karavilagenin F is a compound derived from Momordica balsamina, a plant known for its diverse medicinal properties. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Momordica balsamina
Momordica balsamina, commonly referred to as balsam apple or southern balsam pear, is a member of the Cucurbitaceae family. It has been traditionally used in various cultures for treating ailments such as malaria, diabetes, and gastrointestinal disorders. The plant's extracts contain a range of bioactive compounds, including cucurbitane-type triterpenoids, which are believed to contribute to its medicinal properties .
1. Schistosomicidal Activity
This compound has demonstrated significant schistosomicidal activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. In vitro studies indicate that this compound exhibits an LC50 value comparable to that of praziquantel, a standard treatment for schistosomiasis. Specifically, it induced reductions in the motor activity of adult worms and decreased egg production significantly at concentrations ranging from 10 to 100 µM .
Compound | LC50 (µM) | Effect on Motor Activity | Egg Production |
---|---|---|---|
This compound | 28.9 ± 1.8 | Significant reduction | Decreased |
Praziquantel | 1.2 ± 0.1 | Significant reduction | Decreased |
2. Anticancer Properties
Research indicates that compounds derived from Momordica balsamina, including this compound, possess anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . Notably, they have been effective against multidrug-resistant cancer cells, suggesting their potential as adjunct therapies in cancer treatment.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human lung cancer cells, where it inhibited proliferation and induced apoptosis through the modulation of apoptotic pathways . This highlights its potential utility in developing novel cancer therapies.
3. Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Extracts from Momordica balsamina have demonstrated activity against various bacterial strains, suggesting that this compound may contribute to these effects . The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/mL |
Escherichia coli | >500 µg/mL |
Candida albicans | >500 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : It disrupts microbial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular metabolism in both cancer cells and pathogens.
- Induction of Apoptosis : In cancer cells, it activates pathways that lead to programmed cell death.
Properties
Molecular Formula |
C31H50O5 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(3R,4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-1-ene-3,4-diol |
InChI |
InChI=1S/C31H50O5/c1-18(2)25(34)21(32)17-19(3)20-11-13-29(7)22-12-14-31-23(9-10-24(33)27(31,4)5)30(22,26(35-8)36-31)16-15-28(20,29)6/h12,14,19-26,32-34H,1,9-11,13,15-17H2,2-8H3/t19-,20-,21-,22+,23+,24+,25-,26-,28-,29+,30+,31-/m1/s1 |
InChI Key |
LCFNRXHRJSACLK-CWTBIIKVSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@H](C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origin of Product |
United States |
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